molecular formula C11H10N2O5 B12964000 Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate

Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate

Cat. No.: B12964000
M. Wt: 250.21 g/mol
InChI Key: WPXDIQHMSNXANF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate is a chemical compound with the molecular formula C11H10N2O5 It is known for its unique structure, which includes an oxoacetate group and a dihydrobenzo[d]oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 2-amino-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The oxo and amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate can be compared with similar compounds such as:

  • Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
  • Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
  • 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of oxo and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-6-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-2-17-10(15)9(14)12-6-3-4-7-8(5-6)18-11(16)13-7/h3-5H,2H2,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXDIQHMSNXANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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